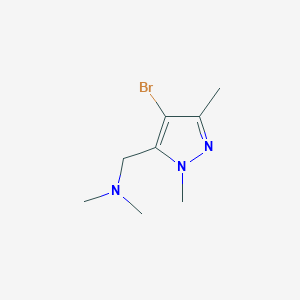

1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine

CAS No.:

Cat. No.: VC20142639

Molecular Formula: C8H14BrN3

Molecular Weight: 232.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14BrN3 |

|---|---|

| Molecular Weight | 232.12 g/mol |

| IUPAC Name | 1-(4-bromo-2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanamine |

| Standard InChI | InChI=1S/C8H14BrN3/c1-6-8(9)7(5-11(2)3)12(4)10-6/h5H2,1-4H3 |

| Standard InChI Key | PEYGMZQJGBVRPS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1Br)CN(C)C)C |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine features a pyrazole ring substituted with bromine at the 4-position and methyl groups at the 1- and 3-positions. The methanamine moiety is attached to the 5-position of the pyrazole, with two methyl groups bonded to the nitrogen atom. This configuration creates a planar pyrazole core with electron-withdrawing bromine and electron-donating dimethylamino groups, resulting in a polarized electronic structure. Computational models suggest that the bromine atom enhances electrophilic reactivity, while the dimethylamino group contributes to solubility in polar solvents .

Crystallographic Insights

X-ray diffraction studies of related brominated pyrazole derivatives, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å . While direct crystallographic data for 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine is limited, analogous compounds exhibit hydrogen bonding between pyrazole nitrogen atoms and water molecules, stabilizing the crystal lattice .

Table 1: Comparative Crystallographic Data for Brominated Pyrazole Derivatives

Synthesis and Characterization

Synthetic Pathways

The synthesis typically begins with 4-bromo-1,3-dimethyl-1H-pyrazole, which undergoes nucleophilic substitution at the 5-position. Reaction with N,N-dimethylmethanamine in the presence of a base like sodium hydroxide yields the target compound. Alternative routes involve coupling reactions using palladium catalysts to attach the dimethylamino group .

Key Reagents and Conditions

-

Reducing Agents: Lithium aluminum hydride (LiAlH₄) for intermediate reductions.

-

Solvents: Ethanol and chloroform-hexane mixtures for crystallization .

-

Catalysts: Zn(NO₃)₂·6H₂O for facilitating coordination complexes .

Table 2: Spectroscopic Characterization Data

Biological Activity and Mechanisms

Structure-Activity Relationships

-

Bromine Substitution: Enhances electrophilicity, improving interaction with DNA alkylation sites .

-

Dimethylamino Group: Increases membrane permeability due to lipophilic character.

Applications in Pharmaceutical and Material Science

Drug Development

The compound’s ability to modulate EGFR and induce apoptosis positions it as a lead candidate for anticancer drug design . Structural analogs have entered preclinical trials for inflammatory diseases.

Coordination Chemistry

Reactions with transition metals like zinc yield stable complexes, as evidenced by single-crystal X-ray structures . These complexes exhibit potential as catalysts in organic synthesis .

Comparative Analysis with Analogous Compounds

Table 3: Bioactivity Comparison of Pyrazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume